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molecular formula C11H9Cl2N3O B8578135 (5-(3,4-Dichlorophenylamino)pyrazin-2-yl)methanol

(5-(3,4-Dichlorophenylamino)pyrazin-2-yl)methanol

Cat. No. B8578135
M. Wt: 270.11 g/mol
InChI Key: ZIBLLYHWRXRHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08841301B2

Procedure details

A suspension of methyl 5-((3,4-dichlorophenyl)amino)pyrazine-2-carboxylate (0.53 g, 1.778 mmol) in THF (18 mL) was cooled at −78° C. and 1M solution of DIBAL-H (5.33 ml, 5.33 mmol) in toluene was added. The mixture was stirred for 1.5 h while warming to room temperature. The reaction mixture was diluted with THF (20 mL) and quenched with Na2SO4.10H2O followed by a few drops of water. The mixture was stirred at room temperature for 18 h, then filtered through a pad of Celite topped with silica gel. The pad was washed with ethyl acetate and the filtrate concentrated. The residue was purified on silica gel using 40-100% ethyl acetate in hexanes. The desired fractions were concentrated to give (5-(3,4-dichlorophenylamino)pyrazin-2-yl)methanol as a yellow solid (0.293 g, 61%). 1H NMR (400 MHz, DMSO-d6) δ ppm 9.80 (1H, s), 8.02-8.34 (3H, m), 7.46-7.66 (2H, m), 5.36 (1H, t, J=5.77 Hz), 4.51 (2H, d, J=5.77 Hz). LCMS: R.T.=3.65; [M+H]+=269.96.
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.33 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[N:11]=[CH:12][C:13]([C:16](OC)=[O:17])=[N:14][CH:15]=2)[CH:5]=[CH:6][C:7]=1[Cl:8].CC(C[AlH]CC(C)C)C>C1COCC1.C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[N:11]=[CH:12][C:13]([CH2:16][OH:17])=[N:14][CH:15]=2)[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
0.53 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)NC=1N=CC(=NC1)C(=O)OC
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.33 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while warming to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with Na2SO4.10H2O
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
The pad was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel using 40-100% ethyl acetate in hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The desired fractions were concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)NC=1N=CC(=NC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.293 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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